molecular formula C7H10O2S B6295019 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2387598-76-5

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6295019
CAS No.: 2387598-76-5
M. Wt: 158.22 g/mol
InChI Key: AXEXKAMBPMWYPE-UHFFFAOYSA-N
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Description

3-Methylsulfanylbicyclo[111]pentane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2S It is characterized by a bicyclic structure with a sulfur-containing methylthio group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes cyclization to form the bicyclic structure.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction. This step often involves the use of a methylthiol reagent under basic conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological systems.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, while the bicyclic structure provides rigidity and stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a sulfonyl group instead of a methylthio group.

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group.

Uniqueness

3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. The bicyclic structure also provides a rigid framework that can influence the compound’s interactions with other molecules.

Properties

IUPAC Name

3-methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEXKAMBPMWYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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